N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine
CAS No.:
Cat. No.: VC16788300
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | N-cyclohexyl-1-methylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
| Standard InChI Key | RLRZBVOFBXOLIU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1NC3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine consists of a benzimidazole core (a benzene ring fused to an imidazole) with two substituents: a methyl group at the 1-position and a cyclohexylamine group at the 2-position . The IUPAC name, N-cyclohexyl-1-methylbenzimidazol-2-amine, reflects this substitution pattern . The SMILES notation (CN1C2=CC=CC=C2N=C1NC3CCCCC3) provides a linear representation of the structure, highlighting the connectivity between the benzimidazole, methyl, and cyclohexyl groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃ | |
| Molecular Weight | 229.32 g/mol | |
| InChI Key | RLRZBVOFBXOLIU-UHFFFAOYSA-N | |
| SMILES | CN1C2=CC=CC=C2N=C1NC3CCCCC3 |
Spectral and Computational Data
Synthesis and Mechanistic Insights
Visible Light-Mediated One-Pot Synthesis
A groundbreaking method for synthesizing N-substituted 2-aminobenzimidazoles, applicable to N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine, involves a three-step, one-pot reaction :
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N-Substitution: Reaction of o-phenylenediamine with methylating agents (e.g., methyl iodide) in aqueous ethanol yields 1-methyl-o-phenylenediamine.
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Thiourea Formation: Treatment with cyclohexyl isothiocyanate forms a thiourea intermediate.
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Cyclodesulfurization: Visible light irradiation (3W blue LED) induces radical-mediated cyclization, eliminating sulfur and forming the benzimidazole ring .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | 90% Ethanol/10% H₂O | |
| Temperature | Ambient (25°C) | |
| Light Source | 3W Blue LED (450 nm) | |
| Reaction Time | 6 hours | |
| Yield Range | 65–92% (analogous compounds) |
Mechanistic Pathway
The cyclodesulfurization step proceeds via a radical mechanism :
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Deprotonation: The thiourea intermediate is deprotonated to a thiolate anion.
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Radical Initiation: Visible light excites molecular oxygen to singlet oxygen, abstracting a hydrogen atom to generate a thiyl radical.
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Cyclization: Radical recombination forms a peroxysulfur intermediate, which collapses to release sulfate (SO₄²⁻) and yield the benzimidazole product .
Control experiments confirm the radical nature of the process, with reactions ceasing under dark conditions or in the presence of radical inhibitors like TEMPO .
Physicochemical Properties and Stability
Spectroscopic Characterization
The compound’s hypothetical spectral data can be extrapolated from similar N-substituted 2-aminobenzimidazoles :
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